N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide
Description
Properties
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-3-4-14(21)17-6-5-16-12-9-13(19-10-18-12)20-8-7-15-11(20)2/h7-10H,3-6H2,1-2H3,(H,17,21)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBFIWGHWCYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCNC1=CC(=NC=N1)N2C=CN=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of the Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are coupled through a nucleophilic substitution reaction.
Attachment of the Butyramide Group: The final step involves the attachment of the butyramide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and pyrimidine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted imidazole or pyrimidine derivatives.
Scientific Research Applications
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other pyrimidine-imidazole hybrids but differs in substituents and backbone modifications. Below is a comparative analysis with a closely related compound from the provided evidence:
Key Observations
Backbone Flexibility vs.
Electrophilic Reactivity : The acrylamide group in the analog (CAS 1203435-83-9) allows covalent binding to cysteine residues in kinases, a feature absent in the butyramide compound .
Aromatic Substitution : The dimethoxyphenyl group in the analog contributes to π-π interactions with hydrophobic protein domains, whereas the butyramide derivative’s simpler structure may limit such interactions.
Research Findings and Hypotheses
- Solubility and Bioavailability : The butyramide’s lower molecular weight and lack of methoxy groups suggest improved aqueous solubility compared to the acrylamide analog, which may suffer from logP increases due to the phenyl group .
- Synthetic Accessibility : The absence of stereocenters in the butyramide compound simplifies synthesis compared to the E-configuration-dependent acrylamide analog.
- Biological Activity Gaps : While the acrylamide derivative has been preliminarily linked to antiproliferative activity (e.g., in cancer cell lines), the butyramide variant’s bioactivity remains underexplored.
Biological Activity
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which is C₁₃H₁₈N₄O. It features a butyramide moiety linked to an aminoethyl chain that connects to a pyrimidine ring substituted with a 2-methyl-1H-imidazole group. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring imidazole and pyrimidine derivatives. For instance, compounds with analogous structures have demonstrated activity against various cancer cell lines, including colon cancer and leukemia. The mechanism often involves the inhibition of key signaling pathways, such as those mediated by protein kinases and G-protein coupled receptors (GPCRs) .
Case Study:
A study evaluating a related compound showed significant cytotoxicity against colon cancer cells with an IC50 value in the micromolar range. The compound was noted for inducing apoptosis through the activation of caspase pathways, suggesting that this compound may exhibit similar properties .
Antimicrobial Activity
Compounds containing imidazole rings have been extensively studied for their antimicrobial properties. Research indicates that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
Table 1: Antimicrobial Efficacy of Imidazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(2-Ethyl)... | Candida albicans | 8 µg/mL |
This table illustrates how derivatives similar to this compound can exhibit promising antimicrobial activity, potentially making them candidates for further development.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
- Modulation of Signal Transduction Pathways : These compounds may interfere with growth factor signaling pathways, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in studies involving related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
